3,4-dithiophen-2-ylthiophene
Overview
Description
3,4-Dithiophen-2-ylthiophene is a heterocyclic compound that consists of three thiophene rings fused together. Thiophene is a five-membered aromatic ring containing one sulfur atom. The unique structure of this compound makes it an interesting compound for various applications in organic electronics and materials science.
Mechanism of Action
Target of Action
2,3’:4’,2’'-Terthiophene, an oligomer of the heterocycle thiophene , is known to exhibit a wide range of biological properties. It has been reported to show inhibitory activity towards E. coli . The compound’s primary targets are likely to be the key proteins or enzymes within the E. coli bacteria that are essential for their survival and proliferation .
Mode of Action
Given its inhibitory activity towardsE. coli, it is plausible that the compound interacts with its targets, possibly disrupting their normal function, leading to the inhibition of the bacteria’s growth .
Biochemical Pathways
Considering its antimicrobial properties, it may interfere with the biochemical pathways essential for the survival and proliferation ofE. coli .
Result of Action
The primary result of the action of 2,3’:4’,2’'-Terthiophene is the inhibition of E. coli growth . This suggests that the compound could have potential applications in the treatment of infections caused by this bacterium.
Biochemical Analysis
Biochemical Properties
2,3’:4’,2’'-Terthiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins and other biomolecules often involves binding to specific sites, leading to changes in their activity or function.
Cellular Effects
2,3’:4’,2’'-Terthiophene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell death . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of 2,3’:4’,2’'-Terthiophene involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the compound can inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division and proliferation . Additionally, it can modulate gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’:4’,2’‘-Terthiophene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3’:4’,2’'-Terthiophene is relatively stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,3’:4’,2’'-Terthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2,3’:4’,2’'-Terthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, the compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced DNA synthesis and cell proliferation . Additionally, it can interact with cofactors, such as NADH or FADH2, influencing their availability and activity in metabolic reactions.
Transport and Distribution
The transport and distribution of 2,3’:4’,2’'-Terthiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2,3’:4’,2’'-Terthiophene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dithiophen-2-ylthiophene typically involves the cyclization of thiophene derivatives. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings.
Scientific Research Applications
3,4-Dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
4H-Cyclopenta[2,1-b3,4-b′]dithiophene (CPDT): Used in the construction of high-performance electron donor/acceptor materials.
Uniqueness
3,4-Dithiophen-2-ylthiophene is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where high charge mobility and extended π-conjugation are desirable .
Properties
IUPAC Name |
3,4-dithiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-11(14-5-1)9-7-13-8-10(9)12-4-2-6-15-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNPHVYRJHQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327901 | |
Record name | 2,3':4',2''-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101306-11-0 | |
Record name | 2,3′:4′,2′′-Terthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101306-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3':4',2''-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are polymers based on 2,3':4',2''-terthiophene (I3T) synthesized and studied for their electrochromic properties?
A2: Polymers based on I3T can be synthesized through electropolymerization. [] This involves applying a voltage to a solution containing the I3T monomer, leading to its oxidative polymerization and deposition onto an electrode surface. The resulting polythiophene derivative films can then be characterized for their electrochromic properties, such as color change, switching speed, and stability, using electrochemical and spectroscopic techniques. []
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